CMTPCA is an organic compound containing elements including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. While CMTPCA itself has not been extensively studied, research has explored compounds with similar structures for potential applications in medicinal chemistry [].
Here are some areas of scientific research where similar structures are being investigated:
Heterocyclic compounds, which contain multiple ring structures like CMTPCA, are a major class of interest in drug discovery due to their diverse biological properties. Researchers are studying these compounds to understand how they interact with biological targets and potentially develop new therapeutic agents.
Some heterocyclic compounds have been shown to exhibit antimicrobial activity against bacteria and fungi []. Research in this area is ongoing to identify new compounds with potential as antibiotics or antifungals [].
1-[(4-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound characterized by its unique thieno[2,3-c]pyrazole structure. Its molecular formula is C₁₄H₁₁ClN₂O₂S, and it has a molecular weight of approximately 306.77 g/mol. This compound features a chlorinated phenyl group attached to a thieno-pyrazole skeleton, which is notable for its potential biological activities and applications in medicinal chemistry .
This compound exhibits significant biological activity, particularly in pharmacology:
Several synthetic routes have been developed for the preparation of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:
The applications of this compound are diverse and include:
Interaction studies are crucial for understanding the mechanism of action of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:
Several compounds share structural similarities with 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | C₁₃H₉ClN₂O₂S | Lacks chlorophenyl substitution |
| 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | C₁₄H₉ClN₂O₂S | Different chlorine positioning |
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C₁₃H₉ClN₂O₂ | Similar pyrazole structure without thieno moiety |
The uniqueness of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid lies in its specific combination of a chlorinated phenyl group with a thieno-pyrazole framework, conferring distinct biological activities and potential therapeutic applications not found in other similar compounds.
The formation of the thieno[2,3-c]pyrazole core structure represents a fundamental challenge in heterocyclic chemistry, requiring precise control over regioselectivity and reaction conditions. Several innovative synthetic approaches have been developed to access this important scaffold efficiently [1] [2].
Traditional Knorr-Type Cyclocondensation Approach
The most well-established method for thieno[2,3-c]pyrazole synthesis involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions. This approach typically provides yields of 65-85% and offers good reliability for substrate scope exploration [1]. The reaction proceeds through initial nucleophilic attack of the hydrazine on the carbonyl functionality, followed by cyclization and dehydration to form the aromatic pyrazole ring fused to the thiophene moiety.
Thorpe-Ziegler Cyclization Method
A particularly effective approach utilizes the Thorpe-Ziegler cyclization of chloropyrazolecarbonitrile intermediates in the presence of ethanolic sodium ethoxide. This method provides excellent regioselectivity with yields ranging from 70-80% [1]. The transformation begins with the formation of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole derivatives through nucleophilic displacement of chlorine followed by intramolecular cyclization.
Elemental Sulfur-Mediated Synthesis
An innovative methodology employs elemental sulfur in combination with sodium borohydride to generate reactive sulfur species that participate in thieno ring formation [1]. This approach involves treating chloropyrazolecarbonitrile compounds with elemental sulfur under reducing conditions, followed by alkylation with α-halogenated compounds to afford S-alkylated mercaptopyrazole carbonitrile intermediates. Subsequent Thorpe-Ziegler cyclization provides the desired thieno[2,3-c]pyrazole products.
Palladium-Catalyzed Approaches
Transition metal-catalyzed methods offer alternative pathways for thieno[2,3-c]pyrazole construction. Palladium-catalyzed cyclization reactions utilizing 3-bromothiophene-2-carbaldehyde derivatives with benzophenone hydrazone provide moderate yields of 40-50% but offer excellent functional group tolerance [3]. These methods are particularly valuable for incorporating complex substituents that might not survive harsher reaction conditions.
The regioselective introduction of substituents at the N1 position of pyrazole rings represents a critical synthetic challenge, as uncontrolled alkylation often leads to mixtures of N1 and N2 regioisomers [4] [5].
Electronic and Steric Control Factors
The regioselectivity of N-alkylation is governed by both electronic and steric factors. Electron-withdrawing substituents at the C3 position of pyrazoles significantly enhance N1 selectivity by reducing the basicity of the N2 nitrogen atom. For example, 3-nitropyrazoles consistently show N1/N2 ratios exceeding 99:1 under optimized conditions [4]. Steric hindrance from bulky substituents adjacent to the nitrogen atoms also plays a crucial role in directing regioselectivity.
The combination of potassium carbonate with dimethyl sulfoxide has emerged as a highly effective system for achieving exceptional N1 regioselectivity in pyrazole alkylation reactions [4] [6].
Mechanism and Optimization
The superbasic medium created by K₂CO₃ in DMSO generates highly nucleophilic pyrazolate anions while simultaneously weakening the electrostatic interactions between metal cations and anions through DMSO coordination [4]. This system operates optimally at temperatures ranging from room temperature to 80°C, providing N1/N2 selectivities exceeding 99:1 with yields of 85-94%.
Substrate Scope and Limitations
The K₂CO₃-DMSO system demonstrates broad substrate tolerance, accommodating various alkyl halides including primary and secondary electrophiles [4]. Benzyl halides and phenethyl derivatives provide excellent results, while tertiary halides generally fail due to competing elimination reactions. The method shows particular effectiveness with 3-substituted pyrazoles bearing electron-withdrawing groups such as nitro, cyano, and ester functionalities.
Reaction Optimization Parameters
Critical optimization studies have identified key reaction parameters for maximizing both yield and selectivity. The optimal K₂CO₃ to substrate ratio ranges from 2.5:1 to 3:1, while reaction temperatures between 60-80°C provide the best balance of rate and selectivity [4]. Reaction times typically range from 30 minutes to 4 hours depending on the electrophile reactivity.
Sodium Hydride in Tetrahydrofuran
Sodium hydride in THF represents another highly effective system for N1-selective alkylation, particularly for indazole and related bicyclic systems [7]. This combination provides N1/N2 selectivities ranging from 95:5 to greater than 99:1 with yields of 70-95%. The strong basicity of NaH ensures complete deprotonation, while THF provides optimal solvation for both the base and substrate.
Lithium Hexamethyldisilazide Systems
For particularly sensitive substrates requiring low-temperature conditions, LiHMDS in THF provides excellent N1 selectivity with yields of 80-95% [8]. The low nucleophilicity of the hexamethyldisilazide anion minimizes competing side reactions, while the strong basicity ensures efficient deprotonation even at -78°C.
Cesium Carbonate in Dimethylformamide
High-temperature stable base systems utilizing Cs₂CO₃ in DMF enable alkylation of challenging substrates at temperatures up to 100°C [6]. This system provides N1/N2 selectivities of 90:10 to 95:5 with yields of 75-90%, making it particularly valuable for sluggish electrophiles or sterically hindered substrates.
Ionic Liquid-Based Systems
Environmentally sustainable approaches employ ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as both solvent and reaction medium [9]. These systems operate at elevated temperatures (110°C) with K₂CO₃ as base, providing good yields of 65-82% with N1/N2 selectivities ranging from 82:18 to 95:5. The ionic liquid can be recycled multiple times without significant loss of activity.
The introduction of 4-chlorophenylmethyl substituents requires specialized strategies that accommodate both the steric bulk and electronic properties of this pharmacologically important group [15].
Direct Alkylation with 4-Chlorobenzyl Halides
The most straightforward approach involves direct alkylation using 4-chlorobenzyl bromide or chloride under basic conditions [15]. Optimal conditions typically employ K₂CO₃ in DMF or DMSO at temperatures of 60-100°C, providing yields of 65-85% with excellent regioselectivity when applied to appropriately substituted pyrazole substrates.
Phase Transfer Catalysis Methods
Phase transfer catalytic systems utilizing tetrabutylammonium bromide or similar quaternary ammonium salts enable efficient benzylation under biphasic conditions [9]. These methods operate with aqueous sodium hydroxide and organic solvents, providing good yields while minimizing the use of polar aprotic solvents.
Microwave-Assisted Procedures
Microwave irradiation significantly accelerates benzylation reactions, reducing reaction times from several hours to 10-30 minutes while maintaining or improving yields [15]. The enhanced reaction rates result from more efficient heating and improved mass transfer under microwave conditions.
Suzuki-Miyaura Cross-Coupling Approaches
For substrates containing appropriate leaving groups, Suzuki-Miyaura cross-coupling with 4-chlorophenylboronic acid derivatives provides an alternative route . These palladium-catalyzed reactions offer excellent functional group tolerance and can be performed under relatively mild conditions with yields of 70-90%.
The translation of laboratory-scale syntheses to pilot and manufacturing scales requires systematic optimization of reaction parameters, equipment selection, and process safety considerations [17] [18].
Heat and Mass Transfer Optimization
Scale-up from milligram to gram quantities (10x scale-up) primarily involves optimization of heat transfer and mixing efficiency [19]. Smaller reactor vessels with improved stirring systems maintain yields of 95-100% while reducing heat transfer limitations. Temperature profiling and enhanced mixing become critical at 100x scale-up (gram to decagram), where mass transfer limitations may affect yield retention to 90-98%.
Equipment Selection and Process Design
Transition to kilogram scale (1000x scale-up) requires careful equipment selection and process safety evaluation [18]. Continuous processing and modular reactor designs offer advantages in terms of heat removal, product quality, and safety. Yield retention typically ranges from 85-95% at this scale, with cost reductions of 30-50% compared to smaller scales.
Process Analytical Technology Implementation
Pilot scale operations (kilogram to decagram) benefit significantly from process analytical technology (PAT) implementation [17]. Real-time monitoring of reaction progress, temperature, and product quality enables better process control and yield optimization. Automated control systems reduce variability and improve reproducibility, with yield retention of 80-90% and cost reductions of 40-60%.
Manufacturing Scale Considerations
Manufacturing scale operations exceeding 100 kg require integrated waste treatment systems and energy recovery processes [18]. While yield retention may decrease to 75-85%, cost reductions of 50-70% make these scales economically attractive. Comprehensive process safety analysis and regulatory compliance become paramount at manufacturing scales.
The implementation of green chemistry principles in thieno[2,3-c]pyrazole synthesis focuses on waste reduction, energy efficiency, and the use of environmentally benign solvents and reagents [20] [21].
Water as a Sustainable Solvent
Aqueous reaction media offer significant environmental advantages for multicomponent reactions leading to thieno[2,3-c]pyrazole derivatives [20]. Water-based systems typically operate at temperatures of 60-90°C with residence times of 15-60 minutes, achieving yields of 80-95%. The use of water eliminates organic solvent waste and simplifies product isolation through precipitation or crystallization.
Solvent-Free Methodologies
Solid-state grinding reactions and neat reaction conditions eliminate solvent requirements entirely [20]. These approaches typically require mechanical activation through ball milling or manual grinding, with reaction times of 30 minutes to 2 hours. Yields often exceed those of solution-phase reactions (85-95%) while dramatically reducing waste generation.
Microwave and Ultrasound Activation
Energy-efficient activation methods including microwave irradiation and ultrasonic treatment reduce reaction times and energy consumption [20]. Microwave-assisted syntheses typically operate for 5-30 minutes compared to several hours for conventional heating, achieving yields of 80-95%. Ultrasonic activation provides similar benefits with moderate energy requirements and good scalability.
Biocatalytic Approaches
Enzymatic methods offer exceptional selectivity and mild reaction conditions for specific transformations [22]. Engineered methyltransferases achieve greater than 99% regioselectivity for N-alkylation reactions under physiological conditions (25-37°C, pH 7-8). While substrate scope may be limited, the perfect selectivity and mild conditions make these methods attractive for specific applications.
Flow chemistry provides numerous advantages for thieno[2,3-c]pyrazole synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform telescoped sequences [23] [24].
Continuous Alkylation Processes
Microreactor systems enable continuous N-alkylation with precise temperature and residence time control [23]. Flow rates of 0.1-1.0 mL/min with residence times of 2-30 minutes provide yield improvements of 10-25% compared to batch processes. The continuous nature eliminates thermal cycling and reduces exposure to hazardous reagents.
Sequential Coupling Reactions
Packed-bed reactors facilitate sequential transformations without intermediate isolation [24]. These systems operate with flow rates of 0.5-2.0 mL/min and residence times of 5-60 minutes, achieving yield improvements of 15-30%. The elimination of workup steps between transformations significantly reduces waste generation and improves overall process efficiency.
Temperature and Pressure Control
Specialized flow reactors enable precise control of reaction parameters that are difficult to achieve in batch systems [23]. Heat-exchange reactors provide excellent temperature control with minimal thermal gradients, while pressurized reactors enable safe handling of high-pressure reactions. These capabilities often result in improved selectivity and yield.
Safety Enhancements
Flow chemistry provides inherent safety advantages through reduced inventory of hazardous intermediates and better containment of reactive species [23]. Real-time monitoring capabilities enable immediate detection and response to process deviations. The small internal volumes of flow reactors minimize the consequences of potential safety incidents.
Scale-Up and Parallel Processing
Flow systems offer excellent scale-up characteristics through numbering-up strategies using parallel microreactors [23]. This approach maintains the beneficial characteristics of small-scale reactors while achieving higher throughput. Parallel processing also enables simultaneous optimization studies and accelerated process development.